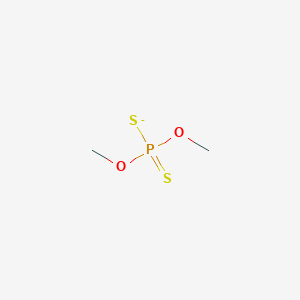

O,O-Dimethyl phosphorodithioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O,O-Dimethyl phosphorodithioate, also known as this compound, is a useful research compound. Its molecular formula is C2H6O2PS2- and its molecular weight is 157.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Dimethoate is classified as an acetylcholinesterase inhibitor, which disrupts the normal functioning of the nervous system in insects by preventing the breakdown of acetylcholine, a neurotransmitter. This leads to overstimulation of the nervous system, resulting in paralysis and death of the target pests. The compound is readily absorbed by plants and can be applied through various formulations such as emulsifiable concentrates and wettable powders.

Agricultural Applications

Dimethoate is widely used in agriculture for controlling a variety of pests, including:

- Insects : Aphids, mites, beetles, weevils, leafhoppers.

- Crops : Commonly applied to alfalfa, wheat, cotton, and corn.

The U.S. Environmental Protection Agency (EPA) reports that approximately 800,000 kg of dimethoate is used annually in the U.S., primarily for foliar applications . However, its use has been restricted or canceled for certain crops due to health risk assessments indicating potential dietary risks .

Veterinary Applications

In veterinary medicine, dimethoate has been employed for controlling ectoparasites such as mites and botflies in livestock. Its effectiveness against these pests makes it a valuable tool in animal husbandry .

Environmental Impact

Dimethoate is characterized by its relatively low persistence in the environment; however, it is highly mobile due to its solubility in water. The half-life of dimethoate can vary significantly based on soil type and moisture content, ranging from 2.5 to 31 days . Its degradation products can also pose risks; for instance, omethoate, a breakdown product, is significantly more toxic than dimethoate itself .

Health Risks

Exposure to dimethoate can occur through contaminated food or water or occupational exposure during application. Acute toxicity symptoms include nausea, blurred vision, and respiratory distress due to cholinesterase inhibition . Chronic exposure has been linked to neurological symptoms such as irritability and impaired cognitive function .

Case Study 1: Efficacy Against Specific Pests

A study conducted on the effectiveness of dimethoate against aphids demonstrated a significant reduction in pest populations when applied at recommended concentrations. The research highlighted that proper timing and application methods are critical for maximizing efficacy while minimizing environmental impact.

Case Study 2: Residue Analysis

Another study focused on residue levels of dimethoate on crops post-application. The findings indicated that while residues were detected above acceptable limits shortly after application, they diminished below harmful levels within a few weeks due to rapid degradation processes in various soil types.

Data Tables

| Application | Target Pest | Crops | Formulation Type |

|---|---|---|---|

| Insecticide | Aphids | Alfalfa | Emulsifiable Concentrates |

| Acaricide | Mites | Cotton | Wettable Powders |

| Ectoparasite Control | Botflies | Livestock | Liquid Formulations |

| Health Risk | Acute Symptoms | Chronic Symptoms |

|---|---|---|

| Exposure via ingestion | Nausea, blurred vision | Irritability, cognitive impairment |

| Occupational exposure | Respiratory distress | Long-term neurological effects |

Propiedades

IUPAC Name |

dimethoxy-sulfanylidene-sulfido-λ5-phosphane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O2PS2/c1-3-5(6,7)4-2/h1-2H3,(H,6,7)/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGGKXNYNPJFAX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)[S-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2PS2- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.